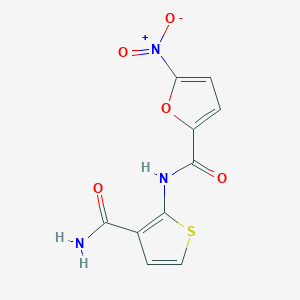

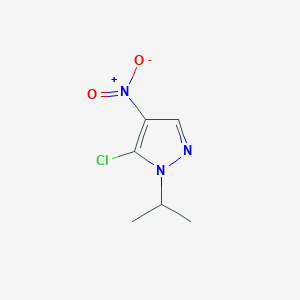

N-(3-氨基甲酰基噻吩-2-基)-5-硝基呋喃-2-甲酰胺

货号 B2359754

CAS 编号:

848179-97-5

分子量: 281.24

InChI 键: HLKLMDNHTFDHQC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide, also known as F36, is a synthetic compound that has been extensively studied for its potential as an antitumor agent. It belongs to the class of nitrofuran derivatives, which are known for their antimicrobial and antitumor properties. F36 has shown promising results in preclinical studies as a potential anticancer drug.

科学研究应用

- N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. By inhibiting microbial growth, it could potentially serve as a novel antimicrobial agent in medicine and agriculture .

- The compound’s structural features make it an intriguing candidate for cancer research. Scientists have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an antitumor agent. Further studies are needed to elucidate its mechanisms of action and optimize its therapeutic use .

- Researchers in proteomics have employed N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide as a tool for studying protein interactions, modifications, and expression patterns. Its unique chemical properties allow for specific labeling and detection of proteins in complex biological samples .

- The compound’s ability to interact with biological macromolecules, such as enzymes and receptors, has piqued interest in chemical biology. Investigating its binding affinity and selectivity can provide insights into cellular processes and potential drug targets .

- Organic chemists have utilized N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide as a substrate in Suzuki–Miyaura cross-coupling reactions. This versatile synthetic method allows for the construction of carbon–carbon bonds, enabling the creation of complex molecules with diverse applications .

- Molecular modeling studies have explored the three-dimensional structure of the compound, predicting its interactions with biological receptors. These computational insights aid in drug design and optimization, potentially leading to novel therapeutic agents .

Antimicrobial Activity

Anticancer Potential

Proteomics Research

Chemical Biology

Suzuki–Miyaura Coupling

Computational Modeling

属性

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5S/c11-8(14)5-3-4-19-10(5)12-9(15)6-1-2-7(18-6)13(16)17/h1-4H,(H2,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKLMDNHTFDHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329284 |

Source

|

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

848179-97-5 |

Source

|

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)

![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)